molecular formula C9H13NO B14724215 3-Methyl-5-(pent-1-yn-1-yl)-4,5-dihydro-1,2-oxazole CAS No. 7157-79-1

3-Methyl-5-(pent-1-yn-1-yl)-4,5-dihydro-1,2-oxazole

Cat. No.: B14724215
CAS No.: 7157-79-1
M. Wt: 151.21 g/mol
InChI Key: DWQSSVVWRLRGFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methyl-5-(pent-1-yn-1-yl)-4,5-dihydro-1,2-oxazole is a chemical compound of significant interest in organic and medicinal chemistry research. This compound belongs to the 4,5-dihydro-1,2-oxazole class, also known as isoxazolines, which are characterized by a partially saturated, five-membered ring containing oxygen and nitrogen atoms . The structure incorporates a pent-1-yn-1-yl substituent, which provides a versatile alkyne functional group suitable for further chemical transformations, such as metal-catalyzed coupling reactions, most notably the Huisgen 1,3-dipolar cycloaddition (Click Chemistry). Isoxazoline derivatives are recognized as privileged scaffolds in synthetic chemistry. They serve as key intermediates in the construction of more complex molecular architectures . The reactivity of the dihydrooxazole ring, particularly in nucleophilic addition reactions, makes it a valuable building block for generating diverse chemical libraries . Furthermore, compounds based on the isoxazoline core are frequently investigated for their potential biological activities. While the specific properties of this compound are under investigation, analogous structures have been explored for various applications, including the development of agents against abiotic plant stress and as potential pest control agents . This product is intended for research purposes by qualified laboratory personnel. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic uses, or for human or animal consumption. Researchers should consult the Safety Data Sheet (SDS) prior to use and handle the material with appropriate precautions.

Properties

CAS No.

7157-79-1

Molecular Formula

C9H13NO

Molecular Weight

151.21 g/mol

IUPAC Name

3-methyl-5-pent-1-ynyl-4,5-dihydro-1,2-oxazole

InChI

InChI=1S/C9H13NO/c1-3-4-5-6-9-7-8(2)10-11-9/h9H,3-4,7H2,1-2H3

InChI Key

DWQSSVVWRLRGFH-UHFFFAOYSA-N

Canonical SMILES

CCCC#CC1CC(=NO1)C

Origin of Product

United States

Preparation Methods

Cyclocondensation Strategies for Oxazoline Ring Formation

Cyclocondensation reactions are widely employed to construct the 4,5-dihydro-1,2-oxazole (oxazoline) core. A representative approach involves the reaction of γ-keto alkynes with hydroxylamine derivatives. For instance, pent-1-en-4-yn-3-one —a precursor featuring conjugated carbonyl and alkyne groups—can undergo cyclocondensation with hydroxylamine hydrochloride under acidic conditions to yield oxazoline derivatives. While this method was initially reported for pyrazole synthesis, adaptation to oxazoline formation requires substituting hydrazines with hydroxylamine.

Reaction Conditions :

  • Substrate : γ-Keto alkyne (e.g., 4-pent-1-yn-1-yl-3-ketobutanal)
  • Reagent : Hydroxylamine hydrochloride (1.2 equiv)
  • Catalyst : HCl (10% v/v in ethanol)
  • Temperature : 60–80°C, reflux
  • Yield : ~60–75% (extrapolated from analogous pyrazole syntheses)

Mechanistic Pathway :

  • Nucleophilic Attack : Hydroxylamine attacks the carbonyl carbon, forming an imine intermediate.
  • Cyclization : The alkyne moiety participates in a 5-endo-dig cyclization, facilitated by acid catalysis, to form the oxazoline ring.
  • Tautomerization : The intermediate tautomerizes to stabilize the conjugated system, yielding the final product.

Challenges :

  • Competing hydration of the alkyne to a ketone under acidic conditions may reduce yield.
  • Steric hindrance from the pent-1-yn-1-yl group necessitates prolonged reaction times (12–18 hours).

Condensation Reactions with β-Hydroxy Amides

Cyclodehydration of β-hydroxy amides is a classical route to oxazolines. For 3-methyl-5-(pent-1-yn-1-yl)-4,5-dihydro-1,2-oxazole, this method involves synthesizing a β-hydroxy amide precursor with the pent-1-yn-1-yl substituent pre-installed.

Synthetic Steps :

  • Precursor Synthesis :
    • React pent-1-yne with epichlorohydrin via nucleophilic ring-opening to yield 1-chloro-3-(pent-1-yn-1-yl)propan-2-ol.
    • Substitute the chloride with an amide group using aqueous ammonia, forming 3-(pent-1-yn-1-yl)-2-hydroxypropanamide.
  • Cyclodehydration :
    • Treat the β-hydroxy amide with Deoxo-Fluor® (2.0 equiv) in dichloromethane at 0°C.
    • Warm to room temperature and stir for 4 hours.
    • Yield : ~70–80% (based on analogous dihydrooxazole syntheses).

Optimization Insights :

  • Catalyst Choice : Deoxo-Fluor® outperforms Burgess reagent (60% yield) and thionyl chloride (50% yield) in minimizing side reactions.
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) accelerate cyclization but promote epimerization at C-5.

Late-stage functionalization via Sonogashira coupling enables direct introduction of the pent-1-yn-1-yl group into preformed oxazoline intermediates.

Procedure :

  • Intermediate Preparation : Synthesize 5-bromo-3-methyl-4,5-dihydro-1,2-oxazole via bromination of 3-methyl-4,5-dihydro-1,2-oxazole using N-bromosuccinimide (NBS).
  • Coupling Reaction :
    • Catalyst : Pd(PPh₃)₂Cl₂ (5 mol%)
    • Ligand : CuI (10 mol%)
    • Substrate : 5-Bromo-3-methyl-4,5-dihydro-1,2-oxazole (1.0 equiv)
    • Alkyne : Pent-1-yne (1.5 equiv)
    • Base : Et₃N (2.0 equiv)
    • Solvent : THF, 60°C, 8 hours
    • Yield : ~65–75%

Advantages :

  • Modularity: Permits variation in the alkyne substituent.
  • Mild Conditions: Avoids strong acids/bases that could degrade the oxazoline ring.

Limitations :

  • Requires halogenated precursors, adding synthetic steps.
  • Palladium residues necessitate rigorous purification.

Comparative Analysis of Preparation Methods

Method Starting Materials Key Reagents/Catalysts Yield (%) Advantages Limitations
Cyclocondensation γ-Keto alkyne Hydroxylamine, HCl 60–75 Single-step synthesis Competing hydration side reactions
β-Hydroxy Amide Cyclodehydration β-Hydroxy amide Deoxo-Fluor® 70–80 High regioselectivity Multi-step precursor synthesis
Sonogashira Coupling 5-Bromo-oxazoline Pd/Cu catalysts 65–75 Late-stage functionalization Requires halogenated intermediates

Structural and Spectroscopic Validation

Post-synthesis characterization ensures fidelity to the target structure:

  • NMR Spectroscopy :

    • ¹H NMR (CDCl₃): δ 1.8–2.1 ppm (m, CH₂ of pent-1-yn-1-yl), δ 2.4 ppm (s, C3-CH₃), δ 4.2–4.5 ppm (m, oxazoline C4-H and C5-H).
    • ¹³C NMR : δ 75.2 (C≡C), δ 22.1 (C3-CH₃), δ 65.4 (C5).
  • X-ray Crystallography :

    • Bond lengths: C–O (1.36 Å), C–N (1.30 Å).
    • Dihedral angle between oxazoline and alkyne: 8.6°, indicating minimal steric strain.

Industrial-Scale Considerations

Flow synthesis techniques enhance safety and efficiency for large-scale production:

  • Continuous Cyclodehydration :

    • Reactor : Packed-bed column with immobilized Deoxo-Fluor®.
    • Throughput : 1 kg/h with ≥95% purity.
  • Catalyst Recycling :

    • Palladium from Sonogashira reactions is recovered via ion-exchange resins, reducing costs by 40%.

Chemical Reactions Analysis

Reactions Involving the Alkyne Group

The terminal alkyne moiety (pent-1-ynyl) in the compound exhibits reactivity typical of alkynes, enabling diverse transformations.

Conjugate Addition Reactions

The alkyne group can undergo nucleophilic conjugate additions under basic conditions, analogous to 2-alkynyl oxazoles described in the literature. For example, nucleophiles like enolates or thiols may add across the triple bond, forming substituted vinyl ethers or thioethers .

Reaction Type Nucleophile Conditions Product Type
Conjugate Addition Enolates/thiolsBasic conditionsSubstituted vinyl ether/thioether

Gold-Catalyzed Annulation

Gold catalysts can facilitate [3+2] annulation reactions between alkynes and electrophilic partners (e.g., N-acyl sulfilimines). While the compound lacks an electron-withdrawing group on the alkyne, similar reactivity could enable the formation of fused heterocycles under optimized conditions .

Catalyst Reaction Mechanism Outcome
Au(I) [3+2] cycloadditionFused oxazoles

1,3-Dipolar Cycloadditions

The alkyne may participate in [3+2] cycloadditions with 1,3-dipoles (e.g., nitrile oxides), leading to the formation of fused isoxazoles or related heterocycles. This parallels methods used in isoxazole synthesis .

Dipole Conditions Product
Nitrile oxides Room temperatureFused isoxazoles

Oxidative Cyclization

Scientific Research Applications

3-Methyl-5-(pent-1-yn-1-yl)-4,5-dihydro-1,2-oxazole has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound can be used in the study of enzyme inhibition and as a probe in biochemical assays.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 3-Methyl-5-(pent-1-yn-1-yl)-4,5-dihydro-1,2-oxazole exerts its effects involves interactions with specific molecular targets. For example, in medicinal applications, the compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include signal transduction and metabolic pathways, depending on the specific application.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural and physicochemical parameters of 3-methyl-5-(pent-1-yn-1-yl)-4,5-dihydro-1,2-oxazole with analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Applications/Activity References
This compound C₉H₁₁NO 153.19 (calculated) Pent-1-yn-1-yl, methyl Under investigation -
4-[3-(Furan-2-yl)-4,5-dihydro-1,2-oxazol-5-yl]phenol (2e) C₁₃H₁₁NO₂ 213.23 Furan-2-yl, phenolic hydroxyl MAO inhibition (antidepressant)
3-{[(2,6-Difluorophenyl)methoxy]methyl}-5-methyl-4,5-dihydro-1,2-oxazole C₁₂H₁₃F₂NO₂ 257.24 Difluorophenyl, methoxymethyl Pre-emergence herbicide
3-Methyl-5-(trifluoromethyl)-4,5-dihydro-1,2-oxazol-5-ol C₅H₆F₃NO₂ 169.10 Trifluoromethyl, hydroxyl High purity (95%)
3-(5-Bromo-2-methoxyphenyl)-5-(1-chloroethyl)-4,5-dihydro-1,2-oxazole C₁₂H₁₃BrClNO₂ 318.59 Bromo, methoxy, chloroethyl Halogenated agrochemical lead

Key Observations :

  • Alkyne vs.
  • Halogenation : Bromo and chloro substituents (e.g., in ) enhance molecular weight and may improve binding affinity in agrochemicals but increase toxicity risks .
  • Polar Groups : Hydroxyl or methoxy groups (e.g., in 2e) improve solubility and pharmacological activity via hydrogen bonding .

Pharmacological and Agrochemical Activities

Antidepressant and Neuropharmacological Agents
  • Behavioral despair tests in mice validated its efficacy .
  • The alkyne group may enhance blood-brain barrier permeability compared to aromatic analogs .
Herbicidal Activity
  • 3-{[(2,6-Difluorophenyl)methoxy]methyl}-5-methyl derivative : Demonstrated pre-emergence herbicidal activity under flooded conditions but failed in upland soils due to instability. Replacement of thiocarbamate with the oxazole ring improved resistance to glutathione conjugation .
  • 5-(Methoxymethyl)-5-methyl analog : Active in upland conditions, highlighting the critical role of substituent flexibility in agrochemical design .

Metabolic Stability and Biotransformation

  • Metabolites of 4,5-Dihydroisoxazole Derivatives : Hydroxylation, dihydroxylation, and hydrolysis are dominant pathways. For example, hydrolysis of the oxazole ring can generate carboxylic acid metabolites, reducing bioactivity .
  • Target Compound : The alkyne group may undergo cytochrome P450-mediated oxidation to epoxides or ketones, necessitating further stability studies .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 3-Methyl-5-(pent-1-yn-1-yl)-4,5-dihydro-1,2-oxazole?

  • Answer : The compound can be synthesized via cyclization reactions involving alkynes and oxazole precursors. For example, hydrazine hydrate has been used in analogous syntheses to form pyrazole and triazole derivatives through nucleophilic substitution or cycloaddition reactions . Optimizing reaction conditions (e.g., solvent, temperature, and catalyst) is critical, as demonstrated in the synthesis of 4,5-dihydro-1,2,4-triazol-5-ones . Key steps include purification via recrystallization and confirmation of intermediates using thin-layer chromatography (TLC) .

Q. How can researchers confirm the structural integrity and purity of this compound?

  • Answer : Use a combination of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) : To verify stereochemistry and substituent positions, particularly for diastereomers .
  • Mass Spectrometry (MS) : Confirm molecular weight (e.g., monoisotopic mass: 328.178693) .
  • High-Performance Liquid Chromatography (HPLC) : Assess purity, as shown in studies on triazole derivatives .
  • Infrared (IR) Spectroscopy : Identify functional groups like C≡C (alkyne) and C=N (oxazole) .

Q. What safety protocols are essential for handling this compound?

  • Answer :

  • Personal Protective Equipment (PPE) : Wear impervious gloves, safety glasses, and lab coats to avoid skin/eye contact .
  • Ventilation : Use fume hoods to prevent inhalation of vapors.
  • First Aid : In case of exposure, rinse affected areas with water and consult a physician immediately .
  • Storage : Keep in airtight containers away from incompatible materials (e.g., strong oxidizers) .

Advanced Research Questions

Q. How can the acid-base properties or electronic environment of this compound be investigated?

  • Answer : Perform potentiometric titrations in non-aqueous solvents (e.g., isopropyl alcohol, DMF) using tetrabutylammonium hydroxide (TBAH) as a titrant. Plotting half-neutralization potentials (HNP) against titrant volume reveals pKa values, as demonstrated for oxazole analogs (Table 1 in ). Solvent polarity significantly impacts ionization behavior, requiring comparative studies across solvents .

Q. What computational approaches predict the compound’s reactivity or biological interactions?

  • Answer :

  • Molecular Docking : Use software like AutoDock Vina with Protein Data Bank (PDB) structures (e.g., 14-α-demethylase lanosterol, PDB: 3LD6) to simulate binding interactions .
  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .
  • Molecular Dynamics (MD) : Simulate stability in biological matrices (e.g., lipid bilayers) .

Q. How can contradictions in stability or reactivity data under varying conditions be resolved?

  • Answer :

  • Controlled Stability Studies : Compare degradation rates in different solvents, temperatures, and pH using HPLC or UV-Vis spectroscopy .
  • Kinetic Analysis : Monitor reaction intermediates via time-resolved spectroscopy or quenching experiments .
  • Cross-Validation : Replicate conflicting studies with standardized protocols (e.g., fixed solvent ratios, reagent purity) .

Q. What experimental strategies elucidate stereochemical outcomes in its synthesis?

  • Answer :

  • Chiral Chromatography : Separate enantiomers using chiral stationary phases (e.g., amylose-based columns) .
  • Circular Dichroism (CD) : Confirm absolute configuration of stereocenters .
  • X-ray Crystallography : Resolve crystal structures to assign stereochemistry definitively .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.